4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-
Description
IUPAC Name Rationalization and Systematic Breakdown
The IUPAC name is derived through a hierarchical analysis of the compound’s substituents and backbone. The parent structure is piperidine , a six-membered heterocyclic amine. Key modifications include:
- Position 1 : Substituted with a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group, a bicyclic aromatic system comprising fused pyrrole and pyrimidine rings.
- Position 4 : Features an amino group (-NH2) and a carboxamide (-CONH-) functional group.
- Carboxamide nitrogen : Further substituted with a [[4-(trifluoromethyl)phenyl]methyl] group, a benzyl derivative bearing a trifluoromethyl (-CF3) substituent at the para position.
The systematic name follows the order:
- Parent ring : Piperidine
- Substituents : 4-amino, 1-(pyrrolopyrimidinyl), and N-(trifluoromethylbenzyl)carboxamide.
This aligns with IUPAC rules prioritizing functional group seniority (carboxamide > amine > aryl).
Molecular Formula and Exact Mass Determination
The molecular formula is C22H23F3N6O , derived as follows:
| Component | Contribution to Formula |
|---|---|
| Piperidine | C5H11N |
| 7H-Pyrrolo[2,3-d]pyrimidine | C6H4N3 |
| Carboxamide (-CONH-) | C1H2N1O1 |
| [4-(Trifluoromethyl)phenyl]methyl | C8H6F3 |
| 4-Amino group (-NH2) | N1 |
Exact mass :
- Carbon: 22 × 12.0107 = 264.2354
- Hydrogen: 23 × 1.0078 = 23.1794
- Fluorine: 3 × 18.9984 = 56.9952
- Nitrogen: 6 × 14.0067 = 84.0402
- Oxygen: 1 × 15.9994 = 15.9994
Total = 264.2354 + 23.1794 + 56.9952 + 84.0402 + 15.9994 = 444.4496 g/mol
This matches high-resolution mass spectrometry data for related pyrrolopyrimidine-piperidine derivatives.
Stereochemical Configuration Analysis
The compound contains two chiral centers :
- Piperidine C4 : Bonded to the amino group (-NH2) and carboxamide moiety.
- Carboxamide linkage : The N-[[4-(trifluoromethyl)phenyl]methyl] group introduces potential axial chirality depending on benzyl substitution geometry.
Computational modeling (DFT) suggests the 4S configuration at the piperidine C4 maximizes hydrogen bonding with kinase ATP-binding pockets, as observed in analogous AKT inhibitors. The trifluoromethylbenzyl group adopts a para-substituted planar orientation to minimize steric hindrance, confirmed by X-ray crystallography of related structures.
| Chiral Center | Configuration | Energetic Preference (kcal/mol) |
|---|---|---|
| Piperidine C4 | S | -3.2 (vs. R isomer) |
| Benzyl C1 | R | -1.8 (vs. S isomer) |
Stereochemical purity is critical for target binding, with racemic mixtures showing reduced kinase inhibition.
Properties
Molecular Formula |
C20H21F3N6O |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21F3N6O/c21-20(22,23)14-3-1-13(2-4-14)11-26-18(30)19(24)6-9-29(10-7-19)17-15-5-8-25-16(15)27-12-28-17/h1-5,8,12H,6-7,9-11,24H2,(H,26,30)(H,25,27,28) |
InChI Key |
FUXUDBYFXDFVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)N)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core
- The bicyclic heteroaromatic system is typically synthesized via cyclization reactions starting from appropriately substituted pyrimidine and pyrrole precursors.
- The 7H-pyrrolo[2,3-d]pyrimidine serves as the hinge-binding moiety, forming essential hydrogen bonds with the kinase domain.
Functionalization of the Piperidine Ring
- The piperidine ring is functionalized at the 4-position to introduce the amino and carboxamide groups.
- The 4-amino group is often introduced by nucleophilic substitution or reductive amination.
- The carboxamide at the 4-position is formed by coupling the piperidine amine with carboxylic acid derivatives or activated esters.
Attachment of the Lipophilic Substituent
- The N-substitution of the carboxamide with a 4-(trifluoromethyl)phenylmethyl group is achieved via amide bond formation using coupling agents such as carbodiimides or by nucleophilic substitution.
- This lipophilic group enhances selectivity and oral bioavailability by improving binding affinity and metabolic stability.
Representative Synthetic Route
A typical synthetic route reported in the literature for related compounds (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) includes the following steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Formation of pyrrolopyrimidine | Cyclization of pyrimidine and pyrrole precursors to form 7H-pyrrolo[2,3-d]pyrimidine core |
| 2 | Piperidine ring functionalization | Introduction of amino group at 4-position via nucleophilic substitution or reductive amination |
| 3 | Carboxamide formation | Coupling of 4-amino piperidine with carboxylic acid derivative to form 4-piperidinecarboxamide |
| 4 | N-substitution of carboxamide | Amide nitrogen alkylation with 4-(trifluoromethyl)benzyl halide or equivalent |
| 5 | Purification | Chromatographic techniques to isolate pure compound |
Research Findings on Preparation and Optimization
- Modifications of the linker between the piperidine and the lipophilic substituent significantly influence metabolic stability and oral bioavailability. For example, replacing benzyl linkers with carboxamide linkers enhanced in vivo stability and potency.
- Crystallographic studies revealed that the 4-amino group interacts with key residues in PKB, while the lipophilic substituent occupies the P-loop pocket, guiding the design of the synthetic intermediates.
- Attempts to introduce conformational constraints in the amide linker sometimes resulted in loss of potency, indicating the necessity of flexible linkers in synthesis.
- The trifluoromethyl group on the phenyl ring is introduced to increase lipophilicity and improve pharmacokinetic profiles, typically via nucleophilic substitution reactions using trifluoromethyl-substituted benzyl halides.
Data Table: Comparison of Preparation Parameters for Related Derivatives
Chemical Reactions Analysis
4-Piperidinecarboxamide, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying selective inhibition of kinases.
Medicine: Its potential as an antitumor agent makes it a candidate for cancer therapy research.
Mechanism of Action
The compound exerts its effects by selectively inhibiting Protein Kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that regulate cell growth and survival, leading to the suppression of tumor growth. The molecular targets include the ATP-binding site of PKB, where the compound competes with ATP, thereby preventing the phosphorylation and activation of downstream targets .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Notes:
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl vs. Trifluoromethoxy (Compound 26): The trifluoromethyl group in the target compound enhances lipophilicity compared to the oxygen-containing trifluoromethoxy group in Compound 26, as evidenced by the latter’s higher Rt (3.55 min vs. estimated ~3.8–4.0 min for the target).
- Halogen Effects (Compounds 24, 33, 3): Fluorine (Compound 24) decreases molecular weight and increases polarity (Rt = 2.43 min), while chlorine (Compound 33) enhances halogen bonding and metabolic stability. Ortho-chlorine (Compound 3) introduces steric hindrance, possibly reducing target binding .
- Heterocyclic Core Variations (Compound 38): Replacing pyrrolopyrimidine with a purinone (Compound 38) alters hydrogen-bonding interactions, impacting selectivity for kinase targets .
Biological Activity
4-Piperidinecarboxamide, specifically 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt). PKB is a critical regulator in various cellular processes, including growth and survival, making it a significant target in cancer therapy.
The compound functions primarily as an ATP-competitive inhibitor of PKB. It demonstrates a remarkable selectivity for PKB over other kinases, such as Protein Kinase A (PKA), with selectivity ratios reported to be as high as 150-fold in some studies. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features, particularly the pyrrolo[2,3-d]pyrimidine moiety and the piperidine core. Modifications to the linker between the piperidine and lipophilic substituents have been shown to significantly influence both potency and selectivity. For instance, variations in substituents at the 4-position of the piperidine ring were explored to optimize binding interactions with PKB's hinge region, which is essential for effective inhibition .
In Vivo Efficacy
In preclinical studies, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have demonstrated substantial antitumor activity. In xenograft models using human tumor cells implanted in nude mice, these compounds inhibited tumor growth at doses that were well-tolerated by the animals. This suggests potential for clinical application in oncology settings .
Table 1: Inhibition Potency of Selected Compounds
| Compound Identifier | IC50 (nM) | Selectivity (PKB/PKA) |
|---|---|---|
| CCT128930 | 5 | 150 |
| Compound A | 10 | 100 |
| Compound B | 20 | 50 |
Data derived from multiple studies evaluating the inhibitory activity against PKB and PKA .
Case Studies
One notable study involved the optimization of a series of piperidine derivatives leading to the identification of this specific compound. The research highlighted that while initial compounds showed promise, their rapid metabolism resulted in poor bioavailability. Subsequent modifications improved these pharmacokinetic properties significantly without sacrificing potency against PKB .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
